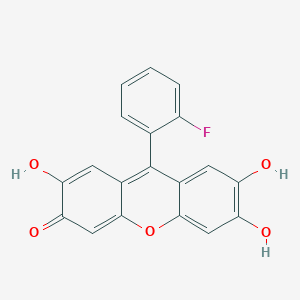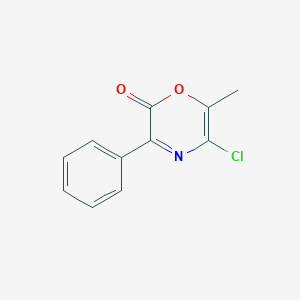
2,4,6,8,10,14-Hexadecahexaenal, 3,7,11,15-tetramethyl-, (E,Z,E,E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,10,14-Hexadecahexaenal, 3,7,11,15-tetramethyl-, (E,Z,E,E,E)- is an organic compound with the molecular formula C20H28O. It is characterized by a series of conjugated double bonds and multiple methyl groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 2,4,6,8,10,14-Hexadecahexaenal, 3,7,11,15-tetramethyl-, (E,Z,E,E,E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and aldehydes.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
2,4,6,8,10,14-Hexadecahexaenal, 3,7,11,15-tetramethyl-, (E,Z,E,E,E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2,4,6,8,10,14-Hexadecahexaenal, 3,7,11,15-tetramethyl-, (E,Z,E,E,E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying conjugated systems.
Biology: Research in biology may explore its interactions with biological molecules and its potential as a bioactive compound.
Medicine: Investigations into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4,6,8,10,14-Hexadecahexaenal, 3,7,11,15-tetramethyl-, (E,Z,E,E,E)- involves its interaction with molecular targets through its conjugated double bonds and aldehyde group. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2,4,6,8,10,14-Hexadecahexaenal, 3,7,11,15-tetramethyl-, (E,Z,E,E,E)- include:
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: This compound has a similar structure but differs in the arrangement of double bonds.
2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E): This compound contains an acetate group instead of an aldehyde.
Hexadecane, 2,6,10,14-tetramethyl-: This compound lacks the conjugated double bonds present in 2,4,6,8,10,14-Hexadecahexaenal.
These comparisons highlight the unique structural features and reactivity of 2,4,6,8,10,14-Hexadecahexaenal, 3,7,11,15-tetramethyl-, (E,Z,E,E,E)-, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
143491-67-2 |
|---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2E,4Z,6E,8E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,8,10,14-hexaenal |
InChI |
InChI=1S/C20H28O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h7-9,11-16H,6,10H2,1-5H3/b12-7+,14-8-,18-11+,19-13+,20-15+ |
InChI Key |
LQAJUQDHCUNJJY-AAFPILILSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C\C(=C\C=O)\C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-](/img/structure/B12549730.png)
![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)



![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)

![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
